molecular formula C14H16ClNO B1611924 2-(4-Methylphenoxy)benzylamine hydrochloride CAS No. 1171318-10-7

2-(4-Methylphenoxy)benzylamine hydrochloride

Cat. No. B1611924
M. Wt: 249.73 g/mol
InChI Key: XMVXIOJPNLJZRD-UHFFFAOYSA-N
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Description



  • Chemical Formula : C14H15NO⋅HCl

  • Molecular Weight : 249.74 g/mol

  • Physical Form : White solid

  • Purity : 98%

  • Storage Temperature : Store at 0-8°C

  • Shipping Temperature : Room temperature (RT)





  • Synthesis Analysis



    • Information on the synthesis of this compound is not readily available in the provided sources.





  • Molecular Structure Analysis



    • The molecular formula indicates the presence of a phenyl group substituted by a methanamine.

    • The compound belongs to the class of organic compounds known as phenylmethylamines.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not mentioned in the available data.





  • Physical And Chemical Properties Analysis



    • Solubility: Water-soluble

    • Likely to be mobile in the environment due to its water solubility.




  • Scientific Research Applications

    Corrosion Inhibition

    • Scientific Field: Materials Science and Engineering .
    • Application Summary: “2-(4-Methylphenoxy)benzylamine hydrochloride” is used to prevent carbon steel corrosion in acidic medium .
    • Methods of Application: The compound is used as an inhibitor in concentrations ranging from 50-250 ppm at temperatures ranging from 40-60°C. The efficiency of inhibition is enhanced when the inhibitor concentration and temperature are increased .
    • Results: The results showed that at a temperature of 40°C and an inhibitor concentration of 250 ppm, the inhibition efficiency was good. As the temperature increases, the efficiency decreased .

    Organic Synthesis

    • Scientific Field: Organic Chemistry .
    • Application Summary: “2-(4-Methylphenoxy)benzylamine hydrochloride” is used in the synthesis of substituted phenoxybenzylamine compounds and pyrazole carboxamide compounds .
    • Methods of Application: The compound is synthesized using p-halobenzonitrile as a starting material, with R’OH as a solvent in the presence of R’OM. The synthesized compound is then used in the preparation of pyrazole carboxamide compounds .
    • Results: The method has the advantages of high yield and high purity .

    Safety And Hazards



    • Causes serious eye irritation.

    • May cause respiratory irritation.

    • Contains no substances known to be hazardous to the environment.

    • The product is water-soluble and may spread in water systems.




  • Future Directions



    • Further research is needed to explore its potential applications, pharmacological properties, and safety profiles.




    Please note that detailed information on synthesis and specific chemical reactions is not available in the provided sources. For a more comprehensive analysis, additional research would be required. If you have any specific questions or need further details, feel free to ask! 🌟


    properties

    IUPAC Name

    [2-(4-methylphenoxy)phenyl]methanamine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H15NO.ClH/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15;/h2-9H,10,15H2,1H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XMVXIOJPNLJZRD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)OC2=CC=CC=C2CN.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H16ClNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50590022
    Record name 1-[2-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50590022
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    249.73 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(4-Methylphenoxy)benzylamine hydrochloride

    CAS RN

    1171318-10-7
    Record name 1-[2-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50590022
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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